molecular formula C18H35N3Na2O6S B12745223 Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt CAS No. 71662-66-3

Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt

Cat. No.: B12745223
CAS No.: 71662-66-3
M. Wt: 467.5 g/mol
InChI Key: YFDKVGZAFXIPHF-UHFFFAOYSA-L
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Description

Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multiple steps, starting with the preparation of the butanoic acid backbone. This is followed by the introduction of the decylamino group through a series of nucleophilic substitution reactions. The sulfonic acid group is then introduced via sulfonation reactions, and the final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The amino groups may also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-amino-, (S)-: This compound has a similar butanoic acid backbone but lacks the complex amino and sulfonic acid groups.

    Valine: An amino acid with a similar structure but different functional groups.

    Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: Another derivative of butanoic acid with different substituents.

Uniqueness

Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

71662-66-3

Molecular Formula

C18H35N3Na2O6S

Molecular Weight

467.5 g/mol

IUPAC Name

disodium;4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C18H37N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-19-11-12-20-13-14-21-17(22)15-16(18(23)24)28(25,26)27;;/h16,19-20H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

YFDKVGZAFXIPHF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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